molecular formula C10H9Cl2F3O B14048998 1-Chloro-2-(3-chloropropyl)-4-(trifluoromethoxy)benzene

1-Chloro-2-(3-chloropropyl)-4-(trifluoromethoxy)benzene

Cat. No.: B14048998
M. Wt: 273.08 g/mol
InChI Key: MLVXQDADDIBWHC-UHFFFAOYSA-N
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Description

1-Chloro-2-(3-chloropropyl)-4-(trifluoromethoxy)benzene is a halogenated aromatic compound with a molecular formula of C₁₀H₁₀Cl₂F₃O. It features a benzene ring substituted at positions 1, 2, and 4 with chlorine, a 3-chloropropyl chain, and a trifluoromethoxy group, respectively. The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing substituent, influencing the compound’s electronic properties and reactivity.

Properties

Molecular Formula

C10H9Cl2F3O

Molecular Weight

273.08 g/mol

IUPAC Name

1-chloro-2-(3-chloropropyl)-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9Cl2F3O/c11-5-1-2-7-6-8(3-4-9(7)12)16-10(13,14)15/h3-4,6H,1-2,5H2

InChI Key

MLVXQDADDIBWHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)CCCCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-(3-chloropropyl)-4-(trifluoromethoxy)benzene typically involves the reaction of 1-chloro-2-nitrobenzene with 3-chloropropanol in the presence of a base, followed by reduction of the nitro group to an amine and subsequent substitution with trifluoromethoxy group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(3-chloropropyl)-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethoxy group to a trifluoromethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Products include azido derivatives or thiol-substituted compounds.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include trifluoromethyl-substituted benzene derivatives.

Scientific Research Applications

1-Chloro-2-(3-chloropropyl)-4-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(3-chloropropyl)-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Chloro-2-(3-chloropropyl)-4-(trifluoromethoxy)benzene with structurally analogous compounds, focusing on substituent effects, physical properties, and applications:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) Key Applications/Notes
This compound 1-Cl, 2-(3-chloropropyl), 4-OCF₃ C₁₀H₁₀Cl₂F₃O Not explicitly provided Not reported Not reported Likely intermediate in organic synthesis
1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene 1-Ethyl, 2-(3-chloropropyl), 4-OCF₃ C₁₂H₁₄ClF₃O 266.69 1.194 (predicted) 264.0 (predicted) Higher lipophilicity due to ethyl group
1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene 1-Cl, 2-F, 4-OCH₃, 3-CF₃ C₈H₅ClF₄O 228.57 Not reported Not reported Trifluoromethyl group enhances stability
1-Iodo-4-(trifluoromethoxy)benzene 1-I, 4-OCF₃ C₇H₄F₃IO 304.01 Not reported Not reported Used in cross-coupling reactions
2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene 2-Cl, 1-O-(3-ethoxy-4-nitro), 4-CF₃ C₁₆H₁₂ClF₃NO₅ 382.72 Not reported Not reported Pesticide (oxyfluorfen)

Key Comparisons

Substituent Effects on Reactivity and Stability Trifluoromethoxy vs. Chloropropyl Chain: The 3-chloropropyl group enhances lipophilicity compared to shorter halogenated chains (e.g., -Cl or -F in other derivatives), as seen in 1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene .

Physical Properties

  • The ethyl-substituted analog (C₁₂H₁₄ClF₃O) has a higher molar mass (266.69 vs. ~228–304 g/mol for others) and predicted boiling point (264°C), reflecting increased van der Waals interactions due to its larger alkyl chain .

Functional Applications

  • Pesticides : Chlorinated benzene derivatives like oxyfluorfen (with nitro and trifluoromethyl groups) are used as herbicides, whereas the target compound’s lack of nitro or heterocyclic groups may limit pesticidal activity .
  • Synthetic Intermediates : The trifluoromethoxy group in 1-Iodo-4-(trifluoromethoxy)benzene facilitates cross-coupling reactions, suggesting similar utility for the target compound in pharmaceutical synthesis .

Research Findings and Trends

  • Electron-Withdrawing Groups : Trifluoromethoxy-substituted benzenes are increasingly used in drug discovery due to their metabolic stability and ability to modulate electronic properties .

Biological Activity

1-Chloro-2-(3-chloropropyl)-4-(trifluoromethoxy)benzene, with the molecular formula C10H9Cl2F3O and a molecular weight of 273.08 g/mol, is an aromatic compound notable for its unique structural features, including a chlorinated benzene ring and a trifluoromethoxy group. This compound is of interest in various fields, particularly in pharmaceuticals and agrochemicals, due to its potential biological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 2-chloro-1-(3-chloropropyl)-4-(trifluoromethoxy)benzene
  • Canonical SMILES : C1=CC(=C(C(=C1)OC(F)(F)F)Cl)CCCCl
PropertyValue
Molecular FormulaC10H9Cl2F3O
Molecular Weight273.08 g/mol
Melting PointNot specified
SolubilityNot specified

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogens and electron-withdrawing groups like trifluoromethoxy enhances the compound's reactivity and affinity for biological targets, potentially modulating various biological pathways.

Case Studies and Research Findings

  • Antimicrobial Activity : Research has shown that halogenated compounds can exhibit enhanced antimicrobial properties due to their ability to disrupt microbial cell membranes. For example, studies on related chlorinated compounds have demonstrated effective inhibition against various bacterial strains.
  • Herbicidal Effects : Compounds with trifluoromethoxy groups have been investigated for their herbicidal properties. Similar structures have shown efficacy in inhibiting plant growth by interfering with photosynthesis or other metabolic pathways.
  • Pharmacological Potential : Investigations into fluorinated compounds indicate that they can enhance drug stability and bioavailability. The trifluoromethoxy group is particularly noted for improving the pharmacokinetic profiles of drugs.

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